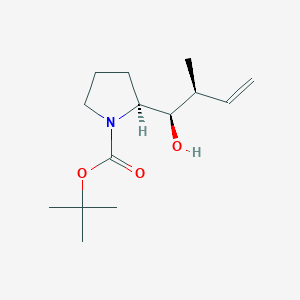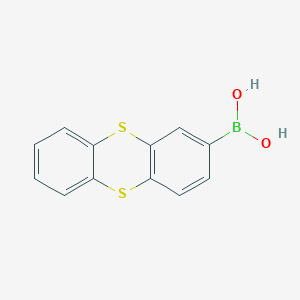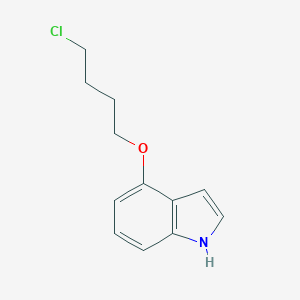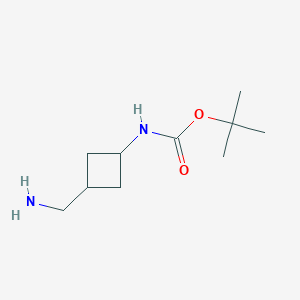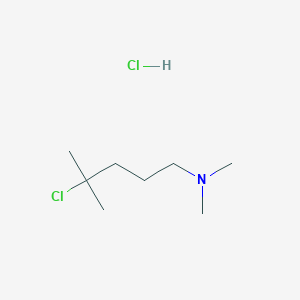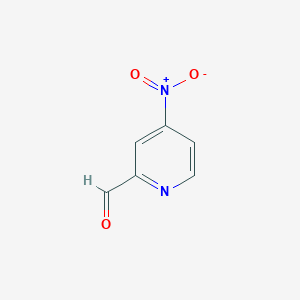
4-Nitropicolinaldehyde
描述
4-Nitropicolinaldehyde, also known as 4-nitro-2-pyridinecarbaldehyde, is an organic compound with the molecular formula C6H4N2O3. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitropicolinaldehyde can be synthesized through multiple synthetic routes. One common method involves the nitration of 2-picoline-N-oxide followed by oxidation and subsequent reactions. The steps are as follows:
- Nitration of 2-picoline-N-oxide using fuming nitric acid and sulfuric acid at 100-105°C for 2 hours.
- Heating the nitrated product to obtain the intermediate compound.
- Treating the intermediate with aqueous sodium hydroxide and methanol at ambient temperature for 1.5 hours.
- Final reaction with dimethyl sulfoxide, N,N’-dicyclohexylcarbodiimide, and phosphoric acid at ambient temperature for 1.5 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and oxidation processes, followed by purification steps to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 4-Nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of this compound yields 4-aminopicolinaldehyde.
- Oxidation of the aldehyde group forms 4-nitropicolinic acid.
- Substitution reactions produce various substituted pyridine derivatives.
科学研究应用
4-Nitropicolinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-nitropicolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
4-Nitropicolinaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring. It is used in similar chemical reactions and applications.
4-Nitroacetophenone: Contains a nitro group and a ketone group attached to a benzene ring. It is used in organic synthesis and as a precursor for pharmaceuticals.
4-Nitroaniline: Contains a nitro group and an amino group attached to a benzene ring. It is used in the production of dyes and pigments.
The uniqueness of this compound lies in its pyridine ring, which imparts different chemical reactivity and properties compared to benzene derivatives .
属性
IUPAC Name |
4-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNGAKFHUOJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561878 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108338-19-8 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

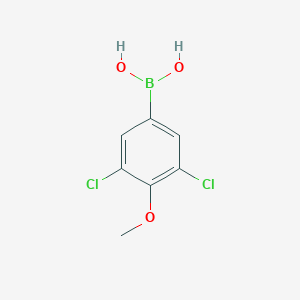
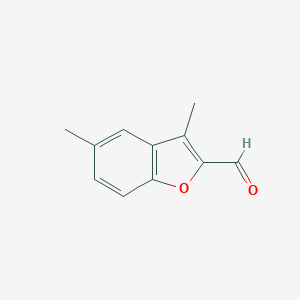

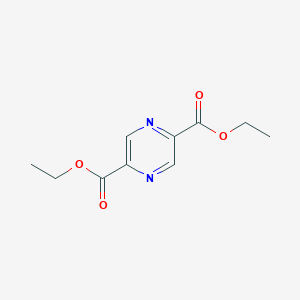
![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

